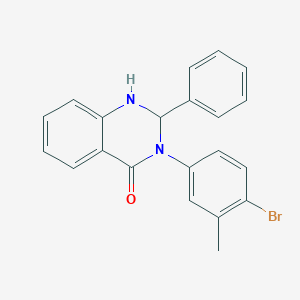![molecular formula C29H21N3O2 B298684 (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B298684.png)
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione, also known as IND24, is a synthetic compound that has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione can induce apoptosis in cancer cells and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been shown to have anti-inflammatory and antioxidant properties. (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
実験室実験の利点と制限
One advantage of using (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its high purity and yield, which makes it easier to study and manipulate. However, one limitation of using (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione is its potential for drug-drug interactions, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to study the structure-activity relationship of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione, which could lead to the development of more potent and selective proteasome inhibitors. Finally, further studies are needed to determine the safety and efficacy of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione in human clinical trials.
合成法
The synthesis of (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde with 4-phenyl-3,5-dioxo-4,5-dihydro-1H-pyrazole in the presence of a catalyst. The resulting compound has been shown to have high purity and yield.
科学的研究の応用
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. (4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
製品名 |
(4E)-4-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione |
|---|---|
分子式 |
C29H21N3O2 |
分子量 |
443.5 g/mol |
IUPAC名 |
(4E)-4-[[1-(naphthalen-1-ylmethyl)indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C29H21N3O2/c33-28-26(29(34)32(30-28)23-12-2-1-3-13-23)17-22-19-31(27-16-7-6-15-25(22)27)18-21-11-8-10-20-9-4-5-14-24(20)21/h1-17,19H,18H2,(H,30,33)/b26-17+ |
InChIキー |
IGOGGZBSBXGQKZ-YZSQISJMSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)/C(=O)N2 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)C(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B298602.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)

![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)